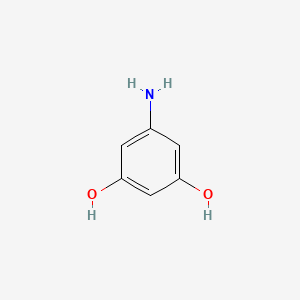

5-Aminobenzene-1,3-diol

Description

Contextualization within Aromatic Amine and Phenolic Chemistry

5-Aminobenzene-1,3-diol is an aromatic compound that integrates the characteristic features of both aromatic amines and phenols. smolecule.com The presence of the amino group (-NH2) and two hydroxyl groups (-OH) on the benzene (B151609) ring at positions 1 and 3 respectively, dictates its chemical behavior and reactivity. smolecule.com This unique arrangement of functional groups allows for a diverse range of chemical reactions. smolecule.com

The amino group can act as a nucleophile, participating in substitution reactions. smolecule.com The hydroxyl groups can undergo condensation reactions with aldehydes or ketones and can also be oxidized to form quinones. smolecule.com The compound's structure, with the amino group at a different position relative to the hydroxyl groups compared to its isomers like 4-aminobenzene-1,3-diol (B85934), gives it distinct chemical reactivity.

Significance as a Versatile Building Block in Organic Synthesis and Functional Materials

A "building block" in chemistry refers to a molecule with reactive functional groups that can be used for the modular assembly of more complex structures. wikipedia.org this compound serves as a crucial building block in the synthesis of a wide array of organic compounds and functional materials. smolecule.com

Its applications include:

Dyes and Pigments: It is a key intermediate in the production of various dyes. myskinrecipes.com

Polymers: The compound and its derivatives are used in the development of polymers. For instance, 4,6-diaminoresorcinol, a derivative of resorcinol (B1680541), is used in the production of high-strength fibers. e-bookshelf.de

Pharmaceuticals: It is explored as a precursor for synthesizing bioactive molecules and in the development of new drugs.

Overview of Current Research Trajectories

Current research on this compound and its derivatives is focused on leveraging its unique properties for various advanced applications. Researchers are investigating its use in the synthesis of novel compounds and materials with specific functionalities.

One area of research involves its use in creating complex molecules through reactions like the direct decarbonylative Heck approach to synthesize resveratrol. chemicalbook.com Additionally, its structural motifs are being incorporated into the design of new functional materials. For example, resorcinol-based compounds are being explored for the development of high-barrier polymers used in packaging. stanford.edu The electrochemical oxidation of its isomers, such as 4-aminoresorcinol hydrochloride, is also a subject of study. sigmaaldrich.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 5-amino-1,3-benzenediol |

| Molecular Formula | C6H7NO2 |

| Molecular Weight | 125.13 g/mol |

| Melting Point | 150-152 °C |

| InChI Key | PDCMTKJRBAZZHL-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

5-aminobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCMTKJRBAZZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328489 | |

| Record name | 5-Aminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-67-2 | |

| Record name | 3,5-Dihydroxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminobenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 5 Aminobenzene 1,3 Diol and Its Structural Analogues

Established Synthetic Pathways

Nitration of Resorcinol (B1680541) Derivatives and Subsequent Reduction Strategies

A prevalent and well-established method for synthesizing 5-aminobenzene-1,3-diol involves a two-step process: the nitration of resorcinol (benzene-1,3-diol) followed by the reduction of the resulting nitro intermediate.

The initial nitration of resorcinol is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction. The electron-rich nature of the resorcinol ring directs the nitration, primarily yielding 4-nitroresorcinol, though side products can also form. To improve selectivity and yield, modifications to this standard procedure have been developed. For instance, using white fuming nitric acid at controlled temperatures (between -10°C and 25°C) can suppress the formation of dinitro and other undesirable byproducts. The addition of nitrosonium ion scavengers, such as urea (B33335) or sulfamic acid, further enhances the purity of the desired mononitrated product. google.com

Following nitration, the nitro group of the intermediate is reduced to an amine to yield this compound. This reduction can be accomplished through either catalytic hydrogenation or chemical reduction methods.

Catalytic hydrogenation is a widely used method for the reduction of nitro compounds due to its efficiency and often cleaner reaction profiles. sioc-journal.cn This approach involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. researchgate.net The reaction is typically carried out in a suitable solvent, and the conditions (temperature, pressure) are optimized to ensure complete reduction of the nitro group to the amine. researchgate.net

Research has shown that the choice of solvent can significantly impact the reaction's outcome. For example, in the hydrogenation of a related compound, 2-chloro-4,6-dinitroresorcinol, using aqueous solutions of alkanols or acetic acid favored the desired hydrodechlorination alongside hydrogenation. researchgate.net The efficiency of the catalyst is also a key factor. Studies on Ni-Co nanoalloy catalysts have demonstrated their potential as active and selective catalysts for hydrogenation reactions, comparable in some cases to precious metal catalysts like Pd/C. researchgate.net

Table 1: Catalytic Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Palladium on carbon (Pd/C), Ni-Co nanoalloys |

| Reactant | Nitroresorcinol derivative |

| Reducing Agent | Hydrogen gas (H₂) |

| Typical Solvents | Alkanol/water mixtures, Acetic acid/water mixtures |

| Pressure | Typically below 100 p.s.i. |

This table is generated based on data from various catalytic hydrogenation studies. researchgate.netgoogle.com

Chemical reduction offers an alternative to catalytic hydrogenation. A classic method involves the use of a metal in the presence of an acid, such as iron and hydrochloric acid. This combination generates hydrogen in situ, which reduces the nitro group. Other reducing agents like sodium borohydride (B1222165) can also be employed for this purpose. The choice of reducing agent and reaction conditions depends on the specific substrate and desired outcome.

Preparation via Protected Benzenediol Intermediates (e.g., 1,3-bis(alkylcarbonato)benzene)

To avoid potential side reactions and improve control over the synthesis, resorcinol's hydroxyl groups can be protected before the nitration and reduction steps. One such strategy involves the use of protected benzenediol intermediates. For instance, converting resorcinol to a 1,3-bis(alkylcarbonato)benzene derivative can shield the hydroxyl groups.

A related approach involves the use of 1,3-bis(benzyloxy)benzene. In this method, the hydroxyl groups of resorcinol are protected as benzyl (B1604629) ethers. This protected compound can then undergo nitration. The subsequent removal of the benzyl protecting groups and reduction of the nitro group, which can sometimes be achieved in a single step via catalytic hydrogenation, yields this compound. This strategy is part of a broader methodology for preparing aminobenzenediols.

Advanced Synthetic Techniques

One-Pot Reaction Sequences for Polycyclic Systems Containing this compound Moieties

Modern organic synthesis emphasizes efficiency and sustainability, leading to the development of one-pot reactions where multiple transformations occur in a single reaction vessel. While specific examples detailing the one-pot synthesis of polycyclic systems directly incorporating a free this compound moiety are not prevalent, the principles of one-pot synthesis are widely applied to the construction of complex molecules.

For instance, one-pot methodologies have been developed for the synthesis of 5-amino-2,3,4,5-tetrahydro-1-benzoxepines. acs.org These methods often involve a sequence of reactions, such as an Overman rearrangement followed by a ring-closing metathesis (RCM), to rapidly build the polycyclic framework. acs.org Similarly, cascade reactions, such as those involving nucleophilic aromatic substitution followed by a Knoevenagel condensation, are employed to create complex scaffolds like dibenzo[b,f]oxepines in a single pot. researchgate.net These advanced strategies highlight the potential for developing more streamlined and efficient routes to complex molecules that may contain the this compound structural unit.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Resorcinol |

| 4-Nitroresorcinol |

| 2-Chloro-4,6-dinitroresorcinol |

| 4,6-Diaminoresorcinol |

| 1,3-bis(Alkylcarbonato)benzene |

| 1,3-bis(Benzyloxy)benzene |

| 5-Amino-2,3,4,5-tetrahydro-1-benzoxepines |

| Dibenzo[b,f]oxepines |

| Nitric Acid |

| Sulfuric Acid |

| Urea |

| Sulfamic Acid |

| Palladium on carbon |

| Iron |

| Hydrochloric Acid |

| Sodium borohydride |

Regioselective Synthesis of this compound Derivatives

The regioselective synthesis of derivatives of this compound is a critical aspect of medicinal and materials chemistry, allowing for the precise introduction of functional groups at specific positions on the aromatic ring. This control is essential for tuning the molecule's biological activity and physicochemical properties.

One common strategy for synthesizing derivatives involves the nitration of resorcinol to produce 5-nitroresorcinol, which is then reduced to this compound. This foundational molecule can then undergo various reactions to create a library of derivatives. For instance, electrophilic aromatic substitution reactions, such as halogenation and sulfonation, can be employed to introduce substituents onto the benzene (B151609) ring. The positions of the hydroxyl and amino groups significantly influence the regioselectivity of these reactions.

The synthesis of aniline-derived 1,3- and Cᵢ-symmetric 1,4-diols from trans-1,4-cyclohexadiene dioxide highlights the importance of reaction conditions in controlling regioselectivity. acs.org While reactions with aliphatic amines and azide (B81097) ions typically yield 1,3-diol products exclusively, the use of anilines can lead to either the 1,3-diol or the 1,4-diol as the major product, depending on the chosen conditions. acs.org This demonstrates that subtle changes in the synthetic protocol can have a profound impact on the final product's structure.

Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives showcases the use of 5-aminopyrazole precursors to achieve regioselectivity. beilstein-journals.org By reacting 5-aminopyrazoles with β-diketones, specific regioisomers can be selectively synthesized. beilstein-journals.org The reaction conditions, such as the solvent and temperature, play a crucial role in directing the outcome of the reaction. For example, performing the reaction in dichloromethane (B109758) at a low temperature allowed for the isolation of a key intermediate, providing insight into the reaction mechanism. beilstein-journals.org

The table below summarizes various regioselective synthetic methods for aminodiol derivatives, highlighting the diversity of approaches available to chemists.

| Precursor | Reagent(s) | Key Conditions | Product Type |

| Resorcinol | Conc. Nitric Acid, Sulfuric Acid | Nitration | 5-Nitroresorcinol |

| 5-Nitroresorcinol | H₂, Pd catalyst or Fe, HCl | Reduction | This compound |

| trans-1,4-Cyclohexadiene dioxide | Anilines | Judicious choice of conditions | 1,3-diol or 1,4-diol acs.org |

| 5-Aminopyrazoles | β-Diketones | Varies (e.g., DCM, -15°C) | Pyrazolo[1,5-a]pyrimidines beilstein-journals.org |

| Serinol | Aldehydes/Ketones | Solvent-free, catalyst-free | Imines or Oxazolidines polimi.it |

Optimization of Synthetic Parameters

Optimizing reaction conditions is paramount for maximizing the yield and ensuring the high purity of this compound and its derivatives. Several factors, including temperature, solvent, and the use of catalysts or bases, can be fine-tuned to improve the efficiency of synthetic processes.

For example, in the synthesis of certain thiophene (B33073) derivatives, a preparatory study on the optimization of the reaction between an aniline (B41778) derivative and 1,4-dithiane-2,5-diol (B140307) demonstrated the importance of a base. The reaction yielded no product in the absence of a base, but the addition of triethylamine (B128534) (TEA) resulted in a 62% yield, which was further increased to 88% by refluxing in ethanol. researchgate.net This highlights how a simple adjustment can dramatically improve the outcome of a reaction.

Similarly, the hydrogenation of cyclic 1,3-diones to 1,3-diols is sensitive to temperature. acs.org While higher temperatures lead to faster conversion rates, they can also result in a decrease in the yield of the desired product and a lower carbon mass balance. acs.org Therefore, a careful balance must be struck to achieve both high conversion and high yield. The choice of recrystallization solvent is also critical for obtaining a high-purity product.

The following table presents data on the optimization of various synthetic reactions, illustrating the impact of different parameters on reaction yield.

| Reactants | Parameter Varied | Conditions | Yield (%) |

| (E)-4-methyl-N-(1-(methylthio)-2-nitrovinyl)aniline + 1,4-dithiane-2,5-diol | Base | No base, ethanol | 0 researchgate.net |

| (E)-4-methyl-N-(1-(methylthio)-2-nitrovinyl)aniline + 1,4-dithiane-2,5-diol | Base | TEA (1 equiv), ethanol | 62 researchgate.net |

| (E)-4-methyl-N-(1-(methylthio)-2-nitrovinyl)aniline + 1,4-dithiane-2,5-diol | Solvent/Temperature | TEA (1 equiv), refluxing ethanol | 88 researchgate.net |

| Cyclopentane-1,3-dione | Temperature | 80 °C | - |

| Cyclopentane-1,3-dione | Temperature | 160 °C | Decreased yield acs.org |

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Methodologies that are efficient on a small scale may not be directly translatable to bulk manufacturing. Continuous flow chemistry has emerged as a powerful tool to address these challenges, offering several advantages over traditional batch processing. mdpi.comfrontiersin.org

Continuous flow systems provide superior heat and mass transfer, which leads to better control over reaction parameters, improved safety, and enhanced reproducibility. frontiersin.org These systems are particularly well-suited for the synthesis of potentially hazardous compounds, as the small reaction volumes at any given time minimize risk. ru.nl The ease of scaling up production is another significant benefit of flow chemistry. mdpi.com

For instance, a continuous flow process was developed for the synthesis of diphenhydramine (B27) hydrochloride, resulting in a high yield of 90% and an output of 2.4 g/h. acs.org In another example, the synthesis of β-amino alcohols from epoxides was successfully implemented in a flow system, demonstrating the versatility of this approach for generating libraries of biologically relevant compounds. nih.gov The development of fully automated processes with integrated purification steps can further increase throughput and efficiency. acs.org

The industrial production of this compound often involves large-scale nitration and reduction processes where reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in these industrial settings. American Elements, for example, can produce materials like this compound hydrochloride in bulk quantities and to various purity grades. americanelements.com

The table below provides examples of compounds synthesized using continuous flow methods, demonstrating the potential of this technology for large-scale production.

| Compound | Key Features of Flow Synthesis | Output/Yield | Reference |

| Diphenhydramine Hydrochloride | Reaction above boiling point, no solvent | 2.4 g/h, 90% yield | acs.org |

| Dibenzosuberone | Residence time of ~30 s | 76% yield | acs.org |

| β-Amino alcohols | Amine-mediated epoxide ring-opening | Yields up to 80% | nih.gov |

| Cyclic Carbonates | Organocatalytic process | 76% yield, 13.6 kg per day (pilot scale) | mdpi.com |

Chemical Reactivity and Derivatization Chemistry of 5 Aminobenzene 1,3 Diol

Electrophilic Aromatic Substitution Mechanisms

The benzene (B151609) ring of 5-Aminobenzene-1,3-diol is highly activated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmsu.edu This is due to the strong electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups, which increase the electron density of the aromatic ring through resonance and inductive effects. msu.edumnstate.edu In an SEAr reaction, an electrophile attacks the electron-rich benzene ring, leading to the formation of a carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eg This intermediate is resonance-stabilized. The reaction is completed by the loss of a proton from the ring, restoring aromaticity. minia.edu.eg

Both the -NH₂ and -OH groups are classified as ortho, para-directors. mnstate.edu In the case of this compound, the positions for electrophilic attack are determined by the combined directing influence of these three activating groups. The positions C4 and C6 are ortho to the C5-amino group and ortho to one of the hydroxyl groups. The C2 position is ortho to both hydroxyl groups and para to the amino group. Consequently, electrophilic substitution is strongly directed to the C2, C4, and C6 positions, which are significantly activated.

The high activation of the ring makes halogenation and sulfonation reactions proceed readily, often without the need for the strong Lewis acid catalysts typically required for less activated aromatic compounds like benzene. msu.eduminia.edu.eg

Halogenation: The reaction of this compound with halogens such as bromine or chlorine is expected to be a rapid process leading to poly-substituted products. The strong activating effect of the amine and hydroxyl groups facilitates substitution at the available C2, C4, and C6 positions. For instance, bromination using bromine water would likely lead to the formation of 2,4,6-tribromo-5-aminobenzene-1,3-diol. Controlling the reaction to achieve mono-substitution can be challenging due to the high reactivity of the substrate.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved using fuming sulfuric acid (H₂SO₄ + SO₃). wikipedia.org For this compound, the reaction is expected to occur at the activated C2, C4, or C6 positions. The reaction of a related compound, 1-aminobenzene-3-β-sulfatoethyl-sulfone, with oleum (a solution of SO₃ in sulfuric acid) results in disulfonation at the positions ortho and para to the amino group, highlighting the directing power of the amine functionality. google.com A similar outcome would be anticipated for this compound, likely resulting in the formation of this compound-2,4-disulfonic acid under forcing conditions.

| Reaction | Reagent | Typical Product(s) | Mechanism |

| Halogenation | Br₂ or Cl₂ | Polyhalogenated derivatives (e.g., 2,4,6-trihalogenated) | Electrophilic Aromatic Substitution |

| Sulfonation | Fuming H₂SO₄ (oleum) | Mono- or di-sulfonated derivatives (e.g., at C2, C4) | Electrophilic Aromatic Substitution |

Oxidation Reactions and Quinone Formation

Phenols and aromatic amines are susceptible to oxidation. Compounds containing both functionalities, such as this compound, are particularly easy to oxidize. The presence of multiple electron-donating groups facilitates the removal of electrons from the aromatic system.

Oxidation of hydroquinones (1,4-dihydroxybenzenes) and catechols (1,2-dihydroxybenzenes) to their corresponding quinones is a well-established reaction. nih.govlibretexts.org While this compound is a resorcinol (B1680541) derivative (1,3-diol), its oxidation can lead to complex quinonoid structures. The oxidation of analogous aminophenols and dihydroxybenzenes often proceeds via two-electron oxidation to form quinones or quinone-imines. nih.govmdpi.com These reactions can be catalyzed by various oxidative enzymes or chemical oxidants. nih.gov The resulting quinones are highly reactive conjugated diketones. libretexts.org For this compound, oxidation could potentially yield a quinone-imine structure, which may be unstable and prone to further reactions or polymerization.

| Reactant | Oxidizing Agent | Potential Product Class | Significance |

| This compound | Mild oxidizing agents (e.g., Fe³⁺, air, enzymes) | Quinone-imine or related polymeric structures | Formation of highly conjugated, often colored, compounds |

Reduction Reactions of Amine Functionality

The primary amine functionality (-NH₂) in this compound is in a reduced state. Therefore, direct reduction of the amine group itself is not a typical reaction under standard organic synthesis conditions. However, derivatives of the amine group can be reduced. For instance, if the amine were first converted to a diazonium salt (-N₂⁺), this group could then be reduced and replaced by a hydrogen atom (deamination). More commonly in aromatic chemistry, a nitro group (-NO₂) is reduced to a primary amine (-NH₂). mdpi.com Since the starting compound is an amine, this section highlights a reaction that is not characteristic of the parent molecule's amine group but rather of its potential derivatives or precursors.

Condensation and Cyclization Reactions

The primary amine group of this compound can readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases, also known as imines (-C=N-). jetir.orgnih.gov This reaction typically involves nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the imine. The reaction is often catalyzed by a small amount of acid. jetir.org

These Schiff bases are versatile intermediates in organic synthesis and can possess a range of biological activities. jptcp.comscirp.org The reaction of various benzene diamines with aromatic aldehydes to form Schiff bases has been well-documented, demonstrating the general reactivity of aromatic amines in this process. researchgate.net

| Reactants | Conditions | Product |

| This compound + Aldehyde (R-CHO) | Acid or base catalysis, often with heating | Schiff Base / Imine |

| This compound + Ketone (R-CO-R') | Acid or base catalysis, often with heating | Schiff Base / Imine |

The amino group on the this compound ring is basic and can be protonated by strong acids to form ammonium salts. When the acid used is a high-nitrogen, oxygen-rich species like nitric acid, the resulting product can be an energetic salt. Energetic salts are ionic compounds that have potential applications as explosives or propellants due to their high heats of formation and ability to generate large volumes of gas upon decomposition. researchgate.net

Nitrogen-rich heterocycles like 5-aminotetrazole are known to react with acids to form energetic salts. nih.govmdpi.com The principle involves the acid-base reaction between a basic nitrogen center (like the -NH₂ group) and a strong acid. The resulting ionic nature of these materials often leads to higher densities and greater thermal stability compared to their non-ionic counterparts. nih.govresearchgate.net The reaction of this compound with an acid like nitric acid would lead to the formation of 3,5-dihydroxyanilinium nitrate, an energetic salt.

| Reactants | Product Type | Potential Properties |

| This compound + Nitric Acid (HNO₃) | Ammonium Nitrate Salt | Energetic Material |

| This compound + Perchloric Acid (HClO₄) | Ammonium Perchlorate Salt | Energetic Material |

Functional Group Transformations at Hydroxyl and Amino Centers

The presence of two nucleophilic centers, the hydroxyl and amino groups, allows for a range of selective and non-selective derivatization reactions. The reactivity of each functional group can be modulated by carefully selecting reaction conditions and reagents.

Etherification and Esterification of Hydroxyl Groups

The phenolic hydroxyl groups of this compound can undergo etherification to form dialkoxy anilines. A common method for this transformation is the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. For instance, the reaction of this compound with an alkyl halide in the presence of a base like sodium hydroxide or potassium carbonate would yield the corresponding 3,5-dialkoxyaniline. The synthesis of 4,5-dialkoxy-2-nitroanilines through nucleophilic aromatic substitution highlights a related strategy where alkoxy groups are introduced onto a benzene ring, a reaction pathway that can be adapted for this compound derivatives. uj.edu.pl

Esterification of the hydroxyl groups can be achieved through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. The Fischer-Speier esterification, which employs an acid catalyst and an excess of the alcohol (in this case, the diol), can be utilized, though driving the equilibrium towards the product side may require removal of water. A more efficient method involves the use of acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534). For example, reaction with benzoyl chloride would yield 5-amino-1,3-phenylene dibenzoate.

Acylation and Alkylation of Amino Groups

The amino group of this compound is also nucleophilic and readily undergoes acylation and alkylation. Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This reaction leads to the formation of N-acyl-3,5-dihydroxyanilines.

Alkylation of the amino group can be achieved using alkyl halides. However, a common challenge in the alkylation of primary amines is the potential for over-alkylation to form secondary and tertiary amines. To achieve mono-alkylation, specific strategies such as reductive amination can be employed. A highly regioselective Friedel-Crafts alkylation has been reported for 3,5-dimethoxyaniline, where reaction with aldehydes in the presence of trifluoroacetic acid and triethylsilane as a reducing agent yields para-alkylated products. researchgate.netresearchgate.net This suggests that the electronic properties of the di-substituted aniline (B41778) ring direct the substitution pattern.

Polymerization and Oligomerization Behavior

The trifunctional nature of this compound makes it an interesting monomer for the synthesis of various polymers, including polyanilines, polyamides, and polyimides. The amino group can participate in oxidative polymerization, while the combination of amino and hydroxyl groups allows for polycondensation reactions.

The chemical synthesis of poly(2,5-dihydroxyaniline) has been detailed, highlighting the potential for aniline derivatives with hydroxyl groups to form polymers with intrinsic electrical conductivity. rsc.orgresearchgate.net Similarly, poly(2,5-dimethoxyaniline) has been synthesized and characterized, demonstrating that substituted anilines can be polymerized to create processable conducting polymers. ias.ac.in These studies suggest that this compound could be a valuable monomer for creating functional polymers with interesting electronic and redox properties.

Furthermore, the presence of both amino and hydroxyl functionalities makes this compound a suitable candidate for the synthesis of polyamides and polyimides. For instance, it can be reacted with dicarboxylic acids or their derivatives to form polyamides. The synthesis of N-(3,5-Hydroxyphenyl) phthalimide from 3,5-dihydroxyaniline and phthalic anhydride demonstrates the reactivity of the amino group in forming imide linkages, which is a key step in the formation of polyimides. figshare.com

Advanced Spectroscopic and Analytical Characterization of 5 Aminobenzene 1,3 Diol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Aminobenzene-1,3-diol. It provides precise information about the chemical environment of individual atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound. In ¹H NMR, the aromatic protons typically appear in the range of δ 6.5–7.5 ppm, while the amine and hydroxyl protons produce broader signals. For the hydrochloride salt of a similar compound, 2-aminobenzene-1,4-diol, these amine and hydroxyl proton signals are observed between δ 4.5–5.5 ppm in D₂O.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. It is instrumental in confirming the presence of aromatic carbons and distinguishing them from quaternary carbons. The comparison of experimental chemical shifts with predicted values is a common practice to validate the assigned structure. Significant deviations, often considered as greater than 2 ppm, may suggest the need for structural revision.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 158.9 |

| C2 | 6.0 | 97.4 |

| C3 | - | 158.9 |

| C4 | 6.0 | 97.4 |

| C5 | - | 148.2 |

| C6 | 6.0 | 97.4 |

Note: Predicted values can vary based on the software and level of theory used. Experimental verification is crucial.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that can detect the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The way the molecule breaks apart upon ionization can reveal the nature and connectivity of its functional groups. libretexts.org For instance, the analysis of fragmentation can help differentiate between isomers, which might be challenging with mass spectrometry alone and often requires complementary techniques like chromatography.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes. triprinceton.org These techniques provide a unique "vibrational fingerprint" of the molecule.

Key vibrational bands for this compound include:

O-H and N-H Stretching: Strong and broad bands are typically observed in the region of 3200–3500 cm⁻¹ due to the hydroxyl and amino groups. The exact position can be influenced by hydrogen bonding.

Aromatic C=C Stretching: These vibrations usually appear around 1600 cm⁻¹.

C-O Stretching: These are typically found near 1250 cm⁻¹.

C-N Stretching: This vibration is expected in the range of 1130-1150 cm⁻¹. scialert.net

Computational methods, such as DFT, can be used to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental bands observed in the IR and Raman spectra. researchgate.net

Table 2: Characteristic IR and Raman Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| -OH, -NH₂ | Stretching | 3200 - 3500 |

| Aromatic Ring | C=C Stretching | ~1600 |

| Phenol (B47542) | C-O Stretching | ~1250 |

| Amine | C-N Stretching | 1130 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within this compound. bbec.ac.in The benzene (B151609) ring and its substituents constitute a chromophore, which is the part of the molecule responsible for absorbing UV or visible light. slideshare.net The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which are auxochromes, can shift the absorption maximum to longer wavelengths (a bathochromic shift) and increase the absorption intensity (a hyperchromic effect). bbec.ac.inbasicmedicalkey.com

For example, benzene absorbs at 255 nm, while aniline (B41778), with its amino group, absorbs at 280 nm. bbec.ac.in The UV-Vis spectrum of this compound is therefore expected to show characteristic absorption bands that are influenced by the electronic interactions between the aromatic ring and its substituents. The solvent can also influence the position of the absorption maxima. bbec.ac.in Analysis of the UV-Vis spectrum helps in understanding the electronic structure and conjugation within the molecule. msu.edu

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the information needed to solve the crystal structure, yielding exact bond lengths, bond angles, and intermolecular interactions.

Table 1: Illustrative Crystallographic Data for a this compound Derivative (C₁₈H₁₆N₂O₄S)

| Parameter | Value |

| Empirical Formula | C₁₈H₁₆N₂O₄S |

| Formula Weight | 356.39 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 5.1019(5) |

| b (Å) | 33.051(3) |

| c (Å) | 9.899(1) |

| α (°) | 90 |

| β (°) | 98.43(1) |

| γ (°) | 90 |

| Volume (ų) | 1651.8(3) |

| Z | 4 |

Data sourced from a study on a derivative of this compound and is presented for illustrative purposes. oup.com

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a versatile and non-destructive analytical technique used to identify crystalline phases and analyze the structural properties of powdered or polycrystalline materials. nih.gov Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a bulk sample. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline compound. researchgate.netnih.gov

PXRD is instrumental in distinguishing between different polymorphs of a substance, which can exhibit varied physical properties such as solubility and stability. mdpi.comsemanticscholar.org For example, studies on resorcinol (B1680541), the parent compound of this compound, have identified multiple polymorphs (α, β, and ε forms), each with a distinct PXRD pattern. esrf.fracs.org The analysis of these patterns allows for the unambiguous identification of the phase present in a sample. In the context of this compound, PXRD would be essential for quality control, ensuring the desired crystalline form is produced and for studying phase transitions that may occur under different conditions. For instance, the PXRD pattern of poly(m-aminophenol), a polymer derived from an isomer of the subject compound, shows a characteristic peak at a 2θ value of 25.2°, which helps in its structural confirmation. nih.govacs.org

Table 2: Representative PXRD Peak Positions for Resorcinol Polymorphs

| Polymorph | Prominent 2θ Peaks (°) |

| α-Resorcinol | Data not readily available in searched sources. |

| β-Resorcinol | Data identified by powder X-ray diffraction, but specific peak list not provided in the source. esrf.fr |

| ε-Resorcinol | Matches a simulated pattern from a predicted crystal structure. acs.org |

This table illustrates the concept of unique PXRD patterns for different polymorphs of the related compound resorcinol.

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the thermal properties of materials. researchgate.netmdpi.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing information about melting points, glass transitions, and other phase changes. perkinelmer.com.aracs.org TGA, on the other hand, measures the change in mass of a sample as it is heated, providing insights into its thermal stability and decomposition pathways. perkinelmer.com.arcnrs.fr

For this compound, DSC analysis would be expected to show an endothermic peak corresponding to its melting point, which is reported to be between 150-152 °C. oup.com The hydrochloride salt of this compound has a higher melting point, in the range of 182-185 °C. acs.org TGA would indicate the temperature at which the compound begins to decompose. Studies on aminophenol isomers, which are structurally related to this compound, demonstrate how these techniques can differentiate between compounds with the same molecular formula but different structures. researchgate.netresearchgate.net The TGA curves of ortho-, meta-, and para-aminophenol show distinct decomposition profiles, highlighting differences in their thermal stabilities. researchgate.net This comparative data underscores the utility of thermal analysis in characterizing isomers and substituted phenols. researchgate.netmst.eduosti.gov

Table 3: Illustrative Thermal Analysis Data for Aminophenol Isomers

| Compound | Key Thermal Events from TGA/DSC |

| Poly(o-aminophenol) | Shows distinct thermal degradation stages. researchgate.net |

| Poly(m-aminophenol) | Exhibits a glass transition temperature (Tg) around 235.19 °C and is thermally stable up to 270 °C. derpharmachemica.com |

| Poly(p-aminophenol) | Displays characteristic decomposition patterns in its TGA curve. researchgate.net |

This table provides representative thermal analysis data for polymers of aminophenol isomers to illustrate the application of these techniques. Data is sourced from studies on related polymer systems. researchgate.netderpharmachemica.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This information is critical for verifying the compound's empirical formula and purity. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula.

For this compound, with the molecular formula C₆H₇NO₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. askfilo.comwebqc.org This calculated composition serves as a benchmark for experimental results obtained from elemental analysis instrumentation. Any significant deviation between the experimental and theoretical values may indicate the presence of impurities or that the incorrect structure has been assigned. For example, elemental analysis of a complex of Cethyl-2-Methylresorcinarene with another molecule showed found values of C 69.22%, H 6.89%, and N 1.52%, which were compared to the calculated values to confirm the composition of the synthesized material. rsc.org

**Table 4: Theoretical Elemental Composition of this compound (C₆H₇NO₂) **

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 57.59 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 5.65 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 11.20 |

| Oxygen | O | 16.00 | 2 | 32.00 | 25.58 |

| Total | 125.14 | 100.00 |

The mass percentages are calculated based on the molecular formula C₆H₇NO₂.

Computational Chemistry and Theoretical Investigations of 5 Aminobenzene 1,3 Diol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-aminobenzene-1,3-diol. These methods, rooted in quantum mechanics, provide a powerful lens to examine electronic structure and predict chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying molecules like this compound. scispace.com DFT methods are used to investigate the electronic structure, which is key to understanding the molecule's stability and reactivity. scispace.com The unique arrangement of the amino and hydroxyl groups on the benzene (B151609) ring creates a distinct electronic environment that influences its chemical properties. smolecule.comuni.lu

DFT calculations can predict various reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap often suggests higher reactivity. nih.gov For related compounds, DFT has been used to calculate these and other descriptors like ionization potential and electron affinity to predict reactivity and the most likely sites for chemical reactions. grafiati.com These theoretical calculations help in understanding reaction mechanisms, such as oxidation, reduction, and electrophilic aromatic substitution, which are common for this class of compounds.

Computational studies on similar aromatic diol derivatives have shown that DFT, often using functionals like B3LYP, can be employed to optimize molecular geometries and predict spectroscopic data. This approach is valuable for resolving discrepancies between experimental and predicted data, for example in NMR spectroscopy.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, ab initio methods are employed. These calculations are based on first principles, without the use of empirical parameters, making them computationally intensive but highly reliable. d-nb.info Methods like Hartree-Fock (HF), followed by corrections for electron correlation, can provide very precise predictions of molecular properties. scielo.org.za

High-level ab initio calculations are particularly useful for obtaining accurate thermodynamic data and for studying systems where DFT might not be sufficient. d-nb.info For example, in studies of related compounds, ab initio methods have been used to calculate enthalpies of reaction, providing results that are in close agreement with experimental values. d-nb.info While specific high-accuracy ab initio studies on this compound are not extensively documented in readily available literature, the principles from studies on analogous molecules like nitronaphthalene isomers demonstrate the power of these methods in structural characterization.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules.

Conformational Analysis and Intermolecular Interactions

The functional groups of this compound, the amino (-NH2) and two hydroxyl (-OH) groups, are capable of forming hydrogen bonds. This ability is crucial for its interactions with other molecules, including solvents and biological macromolecules. Molecular modeling can be used to explore the different possible conformations of the molecule and the strength of these hydrogen bonds. The aromatic ring also allows for hydrophobic interactions, which can play a role in how the molecule orients itself in different environments.

Conformational analysis of related azo dyes derived from benzene-1,3-diol has been performed using molecular mechanics (MM2) to determine their optimal geometries. researchgate.net Such studies are foundational for understanding how the molecule's shape influences its function.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. For derivatives of this compound, computational tools can be used to predict 13C NMR shifts. Discrepancies between predicted and experimental shifts can indicate structural misassignments. For instance, a protocol known as CSEARCH, which utilizes quantum mechanical calculations (DFT/B3LYP/6-31G*), has been mentioned as a way to predict 13C NMR shifts with a deviation of greater than 3 ppm suggesting potential structural errors.

Theoretical investigations on related molecules have successfully used DFT and time-dependent DFT (TD-DFT) to compute vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). researchgate.net These calculations, often performed in both gas phase and in solution (using models like the polarizable continuum model, PCM), help in the assignment of experimental spectra and provide a deeper understanding of the molecule's electronic transitions. researchgate.net

Reaction Mechanism Studies

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a step-by-step picture of how reactants are converted to products.

For instance, the oxidation of this compound to form quinone intermediates is a key reaction. Computational studies can model this process, determining the energetics and the most likely pathways. Similarly, the mechanisms of electrophilic aromatic substitution reactions, where the hydroxyl groups direct incoming electrophiles, can be investigated.

Studies on the hydrogenation of related cyclic 1,3-diones have utilized kinetic plots and analysis of chemoreactive properties to propose plausible reaction pathways, highlighting the interplay between hydrogenation and potential side reactions like polymerization. acs.org While specific mechanistic studies on this compound are not widely published, the methodologies applied to similar systems, such as the use of DFT to investigate protonation behavior and reaction pathways in the presence of catalysts, are directly applicable.

Table of Predicted Physicochemical and Reactivity Properties

| Property | Predicted Value/Information | Source |

|---|---|---|

| Molecular Formula | C6H7NO2 | nih.gov |

| Molecular Weight | 125.13 g/mol | |

| Topological Polar Surface Area (TPSA) | 66.48 Ų (for hydrochloride salt) | ambeed.com |

| XlogP (predicted) | -0.2 | uni.lu |

| Hydrogen Bond Donors | 3 (for hydrochloride salt) | ambeed.com |

| Hydrogen Bond Acceptors | 2 (for hydrochloride salt) | ambeed.com |

| Reactivity | Undergoes oxidation, reduction, and electrophilic aromatic substitution. The amino group can act as a nucleophile. smolecule.com | smolecule.com |

| Predicted Collision Cross Section (CCS) [M+H]+ | 121.5 Ų | uni.lu |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-nitroresorcinol |

| Resorcinol (B1680541) |

| 4-allylbenzene-1,3-diol |

| 1-nitronaphthalene |

| 4-((4-methoxyphenyl)diazenyl)benzene-1,3-diol |

Prediction of Energetic Properties of Derivatives

Theoretical and computational chemistry serve as essential tools for predicting the energetic properties of novel molecules, allowing for an assessment of their potential performance before undertaking complex and potentially hazardous synthesis. For derivatives of this compound, computational methods are employed to estimate key characteristics that define an energetic material, such as its heat of formation and detonation performance. These predictions are particularly valuable for designing new high-energy-density materials (HEDMs) based on the this compound scaffold.

A significant area of research involves the nitration of the this compound structure to create powerful energetic compounds. One such derivative, 5-amino-2,4,6-trinitrobenzene-1,3-diol (B14287814) (ATNBD), has been the subject of computational investigation to characterize its properties and those of its derived energetic salts. daneshyari.com

The heat of formation (HOF) is a fundamental thermodynamic property crucial for calculating the energy output of an explosive. For ATNBD and its metal-free ionic derivatives, heats of formation have been calculated using the Gaussian 09 software package, a widely used quantum chemistry software. daneshyari.com These calculations provide a theoretical basis for evaluating the energetic potential of these compounds. daneshyari.com

Table 1: Calculated Heats of Formation (HOF) for ATNBD and Its Derivatives

| Compound Name | Formula | Calculated HOF (kJ/mol) |

|---|---|---|

| 5-amino-2,4,6-trinitrobenzene-1,3-diol (ATNBD) | C₆H₄N₄O₈ | -313.2 |

| Hydrazinium 5-amino-2,4,6-trinitrobenzene-1,3-diolate | CH₉N₆O₈ | -124.6 |

| Hydroxylammonium 5-amino-2,4,6-trinitrobenzene-1,3-diolate | CH₈N₅O₉ | -266.9 |

| Guanidinium 5-amino-2,4,6-trinitrobenzene-1,3-diolate | C₇H₁₀N₇O₈ | -292.1 |

Data sourced from Zhang, X., et al. (2024). daneshyari.com

Following the calculation of HOF and the determination of crystal density, key detonation parameters such as detonation velocity (vD) and detonation pressure (P) can be estimated. For ATNBD and its energetic salts, these parameters were estimated using the EXPLO5 program. daneshyari.com The results indicate that several of the ionic derivatives exhibit high densities and powerful detonation properties, highlighting their potential as energetic materials. daneshyari.com

Table 2: Predicted Energetic and Detonation Properties of ATNBD and Its Salts

| Compound | Density (ρ) (g/cm³) | Detonation Pressure (P) (GPa) | Detonation Velocity (vD) (m/s) |

|---|---|---|---|

| ATNBD | 1.88 | 36.3 | 8798 |

| Ammonium Salt | 1.79 | 31.5 | 8450 |

| Hydrazinium Salt | 1.83 | 35.5 | 8887 |

| Hydroxylammonium Salt | 1.84 | 36.7 | 8950 |

| Guanidinium Salt | 1.80 | 33.2 | 8636 |

Data sourced from Zhang, X., et al. (2024). daneshyari.com

Applications in Advanced Materials Science and Functional Chemistry Derived from 5 Aminobenzene 1,3 Diol

Precursors for Advanced Organic Dyes and Pigments

The electron-rich aromatic system of 5-Aminobenzene-1,3-diol makes it an excellent candidate for the synthesis of chromophores, particularly in the realm of azo dyes.

This compound serves as a critical coupling component in the synthesis of azo dyes. Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent the largest class of synthetic colorants. nih.gov The general synthesis involves a two-step process known as diazotization and azo coupling. nih.govunb.ca

First, a primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. unb.cachemrevlett.com This diazonium salt then acts as an electrophile in the second step, where it reacts with an electron-rich coupling agent. nih.gov

Due to the presence of two powerful electron-donating hydroxyl groups and an amino group, this compound is a highly activated aromatic compound, making it an effective coupling partner. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated benzene (B151609) ring of the diol to form the stable azo linkage, creating a colored compound. nih.gov The specific position of the coupling on the this compound ring is directed by the existing amino and hydroxyl substituents. While this compound itself is a potent coupler, related resorcinol (B1680541) structures are commonly used, demonstrating the utility of the core scaffold in dye synthesis. mdpi.comresearchgate.net

Table 1: General Scheme for Azo Dye Synthesis Using a Diol Coupler

| Step | Reaction | Description |

|---|---|---|

| 1 | Diazotization | A primary aromatic amine is converted into a diazonium salt using nitrous acid. |

| 2 | Azo Coupling | The diazonium salt is reacted with an electron-rich coupling component, such as this compound, to form the azo dye. nih.govchemrevlett.com |

Intermediates for Specialty Chemicals

The reactivity of this compound allows for its use as a starting material or intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.

The this compound structure is a valuable scaffold in medicinal chemistry. Its functional groups provide multiple points for chemical modification, allowing for the creation of diverse molecular libraries for drug discovery. Research has explored its potential as a precursor for synthesizing drugs with antimicrobial and anticancer properties. The combination of amine and phenol (B47542) functionalities is a common feature in many biologically active compounds. smolecule.com For instance, the hydrochloride salt form of the compound has been noted for potential antimicrobial activity. The core structure can be integrated into larger molecules designed to interact with biological targets like enzymes or cellular receptors. smolecule.com

Table 2: Potential Pharmaceutical Research Applications

| Application Area | Rationale | Structural Feature Utilized |

|---|---|---|

| Antimicrobial Agents | The aminophenol structure is a key pharmacophore in various antimicrobial compounds. | Amino group, hydroxyl groups |

| Anticancer Agents | Serves as a building block for more complex molecules designed to induce apoptosis or inhibit cancer cell pathways. | Aromatic ring, functional group handles for synthesis |

| Enzyme Inhibitors | The scaffold can be functionalized to fit into the active sites of specific enzymes. smolecule.com | Hydroxyl and amino groups for hydrogen bonding |

In the field of agrochemicals, this compound's reactivity is harnessed to develop active ingredients for products like herbicides and pesticides. The aminophenol structure can be chemically modified through reactions like etherification, esterification, or substitution on the amino group to produce molecules with desired herbicidal or pesticidal activity. Its role as a versatile intermediate allows for the synthesis of a range of derivatives that can be screened for efficacy and selectivity against specific weeds or pests.

Polymer Chemistry and Functional Polymer Synthesis

This compound and its derivatives are important monomers in the synthesis of high-performance functional polymers, most notably polybenzoxazoles (PBOs). researchgate.net Functional polymers are materials that possess specific chemical groups that impart desired physical, chemical, or biological properties. beilstein-journals.org

Polybenzoxazoles are a class of heat-resistant polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. hep.com.cnresearchgate.net High-purity derivatives of this compound, particularly 4,6-diamino-1,3-benzenediol , are crucial monomers for producing high-molecular-weight PBO polymers. researchgate.netgoogle.com

The synthesis is typically achieved through a solution polycondensation reaction. hep.com.cn In this process, 4,6-diamino-1,3-benzenediol (often used as its dihydrochloride (B599025) salt) is reacted with a dicarboxylic acid or its derivative (such as terephthalic acid) in a condensing agent and solvent like poly(phosphoric acid) (PPA). researchgate.netresearchgate.net The reaction proceeds at elevated temperatures, leading to the formation of the rigid-rod PBO structure responsible for the material's outstanding properties. researchgate.nethep.com.cn The resulting polymers have applications in aerospace, defense, and electronics, where materials that can withstand extreme conditions are required.

Table 3: Research Findings on Polybenzoxazole (PBO) Synthesis

| Monomer 1 | Monomer 2 | Polymerization Conditions | Resulting Polymer Properties | Reference(s) |

|---|---|---|---|---|

| 4,6-diamino-1,3-benzenediol diphosphate | Terephthalic acid and aliphatic dicarboxylic acids | Solution condensation polymerization | Thermally stable (Td > 471°C), intrinsic viscosities of 0.8-0.9 dL/g. | hep.com.cn |

| 4,6-diaminoresorcinol dihydrochloride (DAR·2HCl) | Terephthalic acid (TPA) | Polycondensation in poly(phosphoric acid) (PPA) | Forms soluble, thermally stable, rigid-rod polymers. | researchgate.netresearchgate.net |

Electrochemical Behavior and Environmental Degradation Studies of 5 Aminobenzene 1,3 Diol

Electrochemical Oxidation and Reduction Mechanisms

The electrochemical behavior of 5-aminobenzene-1,3-diol is characterized by the transfer of electrons at an electrode surface, leading to either oxidation or reduction. researchgate.net In organic electrochemistry, these processes involve the generation of reactive radical intermediates. researchgate.net

Oxidation: The oxidation of this compound can lead to the formation of quinones, which are valuable intermediates in organic synthesis. This process involves the removal of electrons from the molecule. The presence of both amino and hydroxyl groups on the aromatic ring influences the ease of oxidation and the nature of the resulting products. The electrochemical oxidation of similar dihydroxybenzoic acids has been shown to produce quinone derivatives that can undergo further reactions. researchgate.net

Reduction: The reduction of the amino group in this compound can result in the formation of corresponding amines. This process involves the addition of electrons to the molecule. Electrochemical reduction offers a method for transforming functional groups without the need for chemical reducing agents. google.com

The specific mechanisms of oxidation and reduction are complex and can be influenced by factors such as the electrode material, solvent, and pH of the solution. researchgate.netminakem.com

Electrodegradation Processes for Aromatic Amine Removal

Electrodegradation has emerged as a promising technology for the treatment of wastewater containing hazardous aromatic amines like this compound. researchgate.netnih.gov This process utilizes electrochemical reactions to break down these persistent organic pollutants into less harmful substances. researchgate.netbiomedres.us Boron-doped diamond (BDD) anodes are frequently used in these processes due to their high efficiency in degrading recalcitrant organic compounds. researchgate.netnih.govresearchgate.net

Parametric Studies on Degradation Efficiency

The efficiency of the electrodegradation process is influenced by several key parameters. Studies on various aromatic amines have demonstrated that optimizing these factors is crucial for maximizing the removal of pollutants. nih.govresearchgate.net

Key parameters influencing degradation efficiency include:

Current Density: This parameter is directly related to the concentration of reactive hydroxyl radicals (•OH), which are powerful oxidizing agents responsible for the degradation of organic molecules. researchgate.net

pH: The pH of the solution can affect the speciation of the target compound and the efficiency of the electrochemical reactions. nih.gov

Electrolysis Time: Longer treatment times generally lead to higher degradation rates. nih.gov

Studies on the electrodegradation of aromatic amines, including 4-aminobenzene-1,3-diol (B85934) (an isomer of this compound), have shown significant removal of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). researchgate.netresearchgate.net For instance, after 6 hours of electrodegradation using a BDD anode, COD and TOC removals of up to 90% and 85%, respectively, were achieved for a selection of aromatic amines. researchgate.netresearchgate.net

Table 1: Electrodegradation Efficiency of Aromatic Amines using a BDD Anode

Interactive table not available in this format.

| Parameter | Value | Reference |

| Anode Material | Boron-Doped Diamond (BDD) | researchgate.netnih.gov |

| Treatment Time | 6 hours | researchgate.netresearchgate.net |

| COD Removal | Up to 90% | researchgate.netresearchgate.net |

| TOC Removal | Up to 85% | researchgate.netresearchgate.net |

Mechanistic Insights into Electrochemical Decomposition

The electrochemical decomposition of aromatic amines is a complex process that involves a series of reactions. The primary mechanism often involves the generation of highly reactive hydroxyl radicals (•OH) at the anode surface. researchgate.net These radicals can attack the aromatic ring, leading to its opening and the formation of smaller, more biodegradable organic molecules, such as short-chain carboxylic acids. deswater.com Ultimately, complete mineralization to carbon dioxide, water, and inorganic ions can be achieved. researchgate.net

The degradation pathway can also involve the formation of various intermediates. For example, in the electrochemical oxidation of pyridine, intermediates such as pyridin-3-ol and various diones were identified before the ring-opening reaction occurred. deswater.com The specific byproducts formed during the electrodegradation of this compound would depend on the reaction conditions.

Environmental Fate and Biodegradation Research

The environmental fate of this compound is a key consideration due to its potential release into ecosystems. Research into its biodegradation provides insights into its persistence and potential for natural attenuation.

Studies on similar compounds suggest that the biodegradability of aromatic amines can vary significantly depending on their chemical structure. researchgate.net For instance, a study on the biodegradation of sulfamethoxazole, which can degrade into smaller aromatic compounds, found that certain microbial strains could effectively break it down, with degradation efficiencies influenced by factors like temperature and pH. rsc.org

Information from the European Chemicals Agency (ECHA) on a related substance, 4-aminobenzene-1,3-diol, indicates that it is considered readily biodegradable based on a 28-day Closed Bottle test, where it showed 74.85% degradation. europa.eu Another study showed 86% and 82% degradation under anaerobic conditions over 37 days. europa.eu While this data pertains to an isomer, it suggests that aminobenzene-diols may be susceptible to microbial degradation. However, the specific biodegradation pathways and the microorganisms capable of degrading this compound require further investigation.

Future Research Directions and Emerging Areas

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Future research can leverage AI and ML in several key areas:

Molecular Property Prediction: AI models, particularly deep learning and neural networks, can be trained on existing chemical data to predict the physicochemical and biological properties of novel derivatives of 5-Aminobenzene-1,3-diol. arxiv.orgmdpi.com This includes predicting solubility, reactivity, toxicity, and potential bioactivity, thereby prioritizing the synthesis of the most promising candidates. 3ds.com

De Novo Drug Design: Generative AI models have the capability to design entirely new molecules from scratch. 3ds.comvariational.ai By providing the model with desired properties—such as high affinity for a specific biological target and low predicted toxicity—researchers can generate novel structures based on the this compound scaffold for potential therapeutic applications.

Synthesis Planning and Optimization: Computer-aided synthesis planning (CASP) tools can propose and evaluate potential synthetic routes for derivatives of this compound. mdpi.comresearchgate.net AI can analyze vast reaction databases to suggest the most efficient and high-yielding pathways, potentially uncovering non-intuitive chemical transformations and optimizing reaction conditions to reduce by-product formation. mdpi.comresearchgate.net

AI-Guided Literature Analysis: Advanced AI can perform systematic reviews of scientific literature to identify trends, gaps, and novel opportunities related to aminophenols and their applications, guiding future research directions. researchgate.net

| AI/ML Application Area | Potential Impact on this compound Research |

| Virtual Screening | Rapidly screen virtual libraries of this compound derivatives to identify potential hits for specific biological targets. 3ds.comarxiv.org |

| Generative Models | Design novel molecules with optimized properties (e.g., for pharmaceuticals or functional materials) based on the core structure. 3ds.comvariational.ai |

| Reaction Prediction | Forecast the outcomes and yields of unknown reactions involving this compound, aiding in the design of new synthetic pathways. mdpi.com |

| Automated Synthesis | Combine AI-planned routes with robotic platforms to enable the automated, high-throughput synthesis of compound libraries for screening. mdpi.com |

Novel Applications in Interdisciplinary Fields

The unique chemical structure of this compound makes it a valuable building block for creating complex, functional molecules, opening doors to applications beyond its traditional use in dye synthesis. ontosight.ai

Medicinal Chemistry and Pharmaceutical Development: The aminophenol scaffold is present in many biologically active compounds. nih.gov The functional groups on this compound allow it to interact with biological macromolecules like enzymes and proteins. cymitquimica.com Future research could focus on designing and synthesizing derivatives as potential therapeutic agents, such as antimicrobial or anticancer drugs. Its structure is a key intermediate for more complex molecules that could be developed as enzyme inhibitors or to modulate cell signaling pathways. nih.gov

Materials Science: The ability of this compound to participate in polymerization and cross-linking reactions makes it a candidate for the development of novel polymers and functional materials. Research could explore its incorporation into high-performance polymers, resins, or conductive materials, where its specific functional groups could impart desired thermal, electronic, or mechanical properties.

Agrochemicals: As a versatile intermediate, this compound can be used to develop new herbicides and pesticides. Research in this area would focus on creating targeted, effective, and environmentally benign agrochemicals.

| Interdisciplinary Field | Potential Novel Application of this compound |

| Medicinal Chemistry | Synthesis of complex molecules as potential anticancer or antimicrobial agents. ontosight.ai |

| Materials Science | Development of functional polymers, potentially for electronics or advanced composites. |

| Agrochemicals | Use as a precursor for next-generation, targeted herbicides and pesticides. |

| Biochemical Probes | Design of fluorescent probes or markers by leveraging its reactive sites for conjugation with other molecules. ontosight.ai |

Sustainable Synthesis and Green Chemistry Approaches

The future of chemical manufacturing relies on the adoption of green chemistry principles to minimize environmental impact. wikipedia.org Research into the synthesis of this compound is increasingly focused on developing more sustainable and efficient methods.

The conventional synthesis often involves the nitration of resorcinol (B1680541) followed by a reduction step, which may use harsh reagents. Green chemistry offers several avenues for improvement:

Biocatalysis: The use of enzymes, such as laccases, to carry out specific chemical transformations offers a green alternative to traditional chemical methods. Research could explore enzymatic processes for the synthesis or modification of this compound under mild conditions (e.g., neutral pH, room temperature), reducing energy consumption and waste.

Greener Solvents and Reaction Conditions: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-solvents is a core principle of green chemistry. acs.orgresearchgate.net Future work could focus on developing synthetic routes for this compound in aqueous media. researchgate.netresearchgate.net Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy input.

Atom Economy and Catalysis: The development of catalytic systems, particularly those using earth-abundant and recyclable catalysts, is crucial. nih.gov Research could aim to devise new catalytic pathways that improve atom economy, ensuring that a maximum proportion of the reactants' atoms are incorporated into the final product. rsc.org This includes exploring one-pot reactions that combine multiple synthetic steps, thereby reducing waste from intermediate purification. researchgate.net

By focusing on these sustainable approaches, the chemical industry can produce this compound and its derivatives in a more environmentally responsible and economically viable manner.

| Green Chemistry Approach | Application to this compound Synthesis |

| Biocatalysis | Use of enzymes for selective oxidation or amination reactions under mild conditions. |

| Microwave-Assisted Synthesis | Reduction of reaction times and energy consumption compared to conventional heating. |

| Green Solvents | Employing water or other environmentally benign solvents to replace hazardous organic solvents. researchgate.netresearchgate.netresearchgate.net |

| Recyclable Catalysts | Development of heterogeneous or magnetic nanocatalysts for easy separation and reuse. nih.gov |

| Atom-Economic Routes | Designing syntheses, such as hydrogen borrowing, that maximize the incorporation of reactant atoms into the product, with water as the only byproduct. rsc.org |

Q & A

Basic: What are the recommended synthetic routes for 5-Aminobenzene-1,3-diol derivatives, and how can reaction yields be optimized?

Methodological Answer:

Derivatives of this compound are typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Phosphorus Oxychloride (POCl₃) Reflux : A common method involves refluxing intermediates with POCl₃ to activate hydroxyl groups for substitution. Post-reaction, the mixture is neutralized with sodium bicarbonate and recrystallized (e.g., ethanol) to isolate products .

- Optimization Strategies : Yield improvements (up to 90%) are achieved by controlling reaction time (e.g., 4–6 hours), stoichiometric ratios (1:1.2 for amine:POCl₃), and temperature (80–100°C). Recrystallization solvents (ethanol, acetone) are critical for purity .

Basic: How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Compare experimental H and C chemical shifts with predicted values (e.g., using the CSEARCH protocol). Discrepancies >2 ppm may indicate structural misassignments requiring revision .

- Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M⁺] at m/z 392.18 for derivative 12) and isotopic patterns (e.g., [M⁺+2] for brominated derivatives) .

- Melting Point Analysis : Sharp melting ranges (e.g., 136–138°C for derivative 12) indicate purity .

Basic: What are the critical stability and storage protocols for this compound in laboratory settings?

Methodological Answer:

- Storage Conditions : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aminophenol moiety. Use amber vials to block UV-induced degradation .

- Handling Precautions : Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the diol structure. Use gloveboxes for air-sensitive reactions .

Advanced: How can computational tools resolve contradictions in experimental vs. predicted spectral data for this compound derivatives?

Methodological Answer:

- CSEARCH Protocol : Predict C NMR shifts using quantum mechanical calculations (DFT/B3LYP/6-31G*). Deviations >3 ppm suggest structural errors (e.g., misassigned substituent positions) .

- Case Study : For 4-allylbenzene-1,3-diol, experimental shifts at δ 115.5 ppm (C-4) vs. predicted δ 122.1 ppm led to revised allyl group positioning .

Advanced: What mechanistic insights guide the design of this compound-based anticonvulsant agents?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., bromo, nitro) at the 5-position to enhance blood-brain barrier permeability. Derivative 13 (brominated) showed improved bioactivity over unsubstituted analogs .

- Pharmacophore Modeling : The diol moiety acts as a hydrogen-bond donor, while the amino group facilitates receptor binding. Molecular docking studies (e.g., with GABA receptors) validate target interactions .

Advanced: How can flow injection analysis (FIA) systems be adapted for trace detection of this compound in biological samples?

Methodological Answer:

- FIA Configuration : Use 4-((4-methoxyphenyl)diazenyl)benzene-1,3-diol (4-MDD) as a chelating agent in a reaction coil. Optimize carrier flow rate (1.5 mL/min) and reaction pH (6.5) for Pb(II) detection, which can be extrapolated to amino-diol complexes .

- Detection Limits : Achieve sub-ppm sensitivity via UV-Vis (λ = 450 nm) or electrochemical detection .